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molecular formula C2Cl3N B146778 Trichloroacetonitrile CAS No. 545-06-2

Trichloroacetonitrile

Cat. No. B146778
M. Wt: 144.38 g/mol
InChI Key: DRUIESSIVFYOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536198B2

Procedure details

A suspension of 60% sodium hydride in mineral oil (0.42 g, 10.50 mmol) in diethyl ether (10 mL) was treated with the dropwise addition of a solution of 2-phenylpropan-2-ol (12.02 mL, 86 mmol) in diethyl ether (30 mL). Upon completion of addition, the mixture was stirred for 30 minutes, during which time a nearly clear solution was observed. After this time, the mixture was cooled to 0° C. and then treated with the dropwise addition of trichloroacetonitrile (8.18 mL, 82 mmol), which caused the mixture to turn dark brown. The reaction was allowed to warm to room temperature over 1 hour, and then was concentrated in vacuo to yield a residue. The residue was dissolved in hexanes (10 mL) and treated with methanol (0.424 mL, 10.48 mmol), and the resulting mixture was stirred vigorously for 5 minutes. The resulting black suspension was filtered through glass fiberglass filter paper, and the collected solids were rinsed 3× with hexanes. The combined filtrates were concentrated in vacuo to yield 2-phenylpropan-2-yl 2,2,2-trichloroacetimidate (23.8 g, 85 mmol, 99% yield) as an amber oil which was used as-is in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
12.02 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
8.18 mL
Type
reactant
Reaction Step Three
Quantity
0.424 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([C:9]([OH:12])([CH3:11])[CH3:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Cl:13][C:14]([Cl:18])([Cl:17])[C:15]#[N:16].CO>C(OCC)C>[Cl:13][C:14]([Cl:18])([Cl:17])[C:15](=[NH:16])[O:12][C:9]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)([CH3:11])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0.42 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
12.02 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
8.18 mL
Type
reactant
Smiles
ClC(C#N)(Cl)Cl
Step Four
Name
Quantity
0.424 mL
Type
reactant
Smiles
CO
Step Five
Name
hexanes
Quantity
10 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes, during which time a nearly clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a residue
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred vigorously for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The resulting black suspension was filtered through glass fiberglass
FILTRATION
Type
FILTRATION
Details
filter paper
WASH
Type
WASH
Details
the collected solids were rinsed 3× with hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC(C(OC(C)(C)C1=CC=CC=C1)=N)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 85 mmol
AMOUNT: MASS 23.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 103.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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